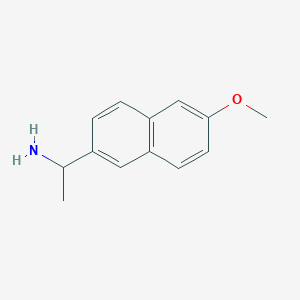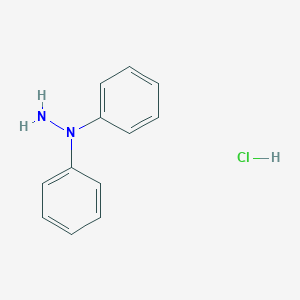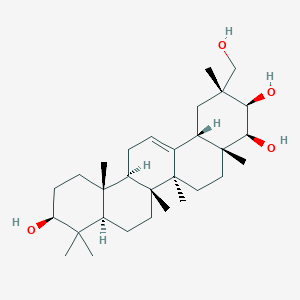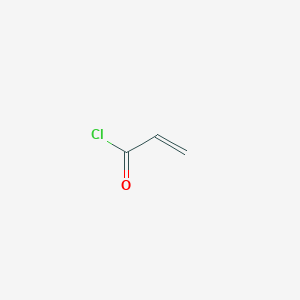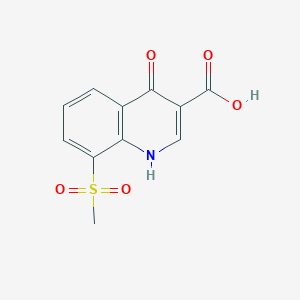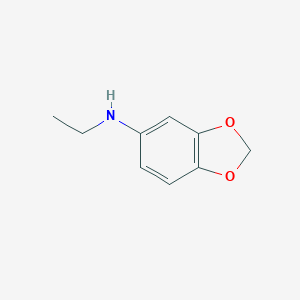![molecular formula C9H13NO B146949 2-[2-(Aminomethyl)phenyl]ethanol CAS No. 125593-25-1](/img/structure/B146949.png)
2-[2-(Aminomethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Aminomethyl)phenyl]ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzyl group is substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of 2-[2-(Nitromethyl)phenyl]ethanol: One common method involves the reduction of 2-[2-(Nitromethyl)phenyl]ethanol using hydrogen gas in the presence of a palladium catalyst.
Hydrogenation of 2-[2-(Cyanomethyl)phenyl]ethanol: Another method involves the hydrogenation of 2-[2-(Cyanomethyl)phenyl]ethanol using a nickel catalyst.
Industrial Production Methods
Industrial production of 2-[2-(Aminomethyl)phenyl]ethanol typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or nickel to achieve efficient conversion of precursor compounds to the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[2-(Aminomethyl)phenyl]ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-[2-(Aminomethyl)phenyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: This compound is structurally similar but lacks the aminomethyl group.
4-Aminomethylbenzyl alcohol: This compound has the aminomethyl group attached to a different position on the benzyl ring.
Uniqueness
2-[2-(Aminomethyl)phenyl]ethanol is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with biological targets. This unique structure allows for specific applications in drug development and biochemical research .
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDFRANFXSLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448303 |
Source


|
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125593-25-1 |
Source


|
| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key chemical transformation of 2-[2-(Aminomethyl)phenyl]ethanol discussed in the research?
A1: The research paper focuses on the thermal cyclization of methiodides derived from this compound. [] This reaction leads to the formation of 3,4-dihydro-1-2-benzopyrans, a class of heterocyclic compounds with potential biological activity. The study explores the reaction conditions and the structural factors influencing this cyclization process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
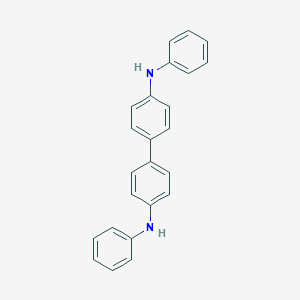
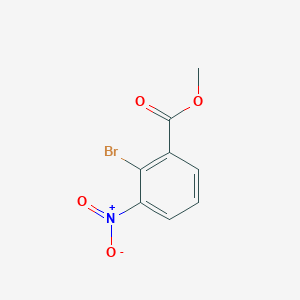
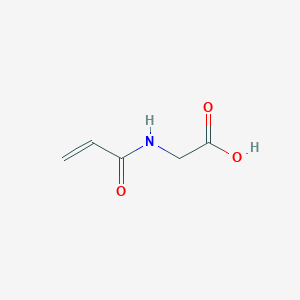

![2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite](/img/structure/B146877.png)
